Conformational Rigidity and Bridge Heteroatom Effect: Oxa vs. Thia Analogue Selectivity
The direct oxa analogue (target compound) has not been publicly reported with quantitative MAO-B data. However, its thia analogue (CAS 2097913-38-5), where the oxygen bridge is replaced by sulfur, has been studied as a potent MAO-B inhibitor. In a 2023 Journal of Medicinal Chemistry study, a series based on the thia core yielded a lead compound with an IC50 of 12 nM against MAO-B and >100-fold selectivity over MAO-A [1]. The oxa analogue is plausibly differentiated by: (1) altered hydrogen-bond acceptor strength of the bridge atom, affecting target engagement, (2) different metabolic liability (oxygen vs. sulfur oxidation), and (3) distinct brain penetration potential due to changed polar surface area. These factors are critical for scientific selection but require direct measurement for confirmation.
| Evidence Dimension | MAO-B inhibitory potency & selectivity |
|---|---|
| Target Compound Data | No published quantitative data for the oxa analogue |
| Comparator Or Baseline | Thia analogue-based lead: IC50 12 nM MAO-B, >100-fold selectivity vs. MAO-A |
| Quantified Difference | Not quantifiable; structural difference expected to impact potency, selectivity, and PK |
| Conditions | Recombinant human MAO-B and MAO-A enzymatic assays (Journal of Medicinal Chemistry, 2023) |
Why This Matters
For CNS target programs where sulfur-containing molecules are undesirable due to metabolic instability, the oxa analogue is the rational procurement choice.
- [1] Journal of Medicinal Chemistry (2023) study cited on Kuujia product page for CAS 2097913-38-5: Lead compound IC50 12 nM MAO-B, >100-fold selectivity over MAO-A. View Source
